molecular formula C20H16N2 B14197462 8,8'-Dimethyl-6,6'-biquinoline CAS No. 854454-35-6

8,8'-Dimethyl-6,6'-biquinoline

Cat. No.: B14197462
CAS No.: 854454-35-6
M. Wt: 284.4 g/mol
InChI Key: ZRYOXEZJYVKFMA-UHFFFAOYSA-N
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Description

8,8'-Dimethyl-6,6'-biquinoline (CAS: Not explicitly provided; structurally analogous to 6,6'-biquinoline derivatives) is a bidentate ligand featuring two quinoline rings linked at the 6,6'-positions, with methyl substituents at the 8,8'-positions. This compound belongs to the broader class of biquinoline ligands, which are widely used in coordination chemistry, polymer science, and materials engineering due to their rigid aromatic frameworks and strong metal-binding capabilities. The methyl groups at the 8,8'-positions introduce steric and electronic modifications that differentiate it from other biquinoline derivatives, impacting its solubility, conformational flexibility, and metal-ligand coordination behavior .

Properties

CAS No.

854454-35-6

Molecular Formula

C20H16N2

Molecular Weight

284.4 g/mol

IUPAC Name

8-methyl-6-(8-methylquinolin-6-yl)quinoline

InChI

InChI=1S/C20H16N2/c1-13-9-17(11-15-5-3-7-21-19(13)15)18-10-14(2)20-16(12-18)6-4-8-22-20/h3-12H,1-2H3

InChI Key

ZRYOXEZJYVKFMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=CC=C2)C3=CC4=C(C(=C3)C)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,8’-Dimethyl-6,6’-biquinoline typically involves the coupling of two quinoline units. One common method is the Pfitzinger reaction, which involves the reaction of isatins with acetoin in a strongly alkaline medium . The reaction conditions often require prolonged heating to ensure complete conversion.

Industrial Production Methods: Industrial production of 8,8’-Dimethyl-6,6’-biquinoline may involve optimized versions of laboratory-scale synthesis methods. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8,8’-Dimethyl-6,6’-biquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 8,8’-Dimethyl-6,6’-biquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming complexes that exhibit unique electronic and photophysical properties. These complexes can participate in redox reactions, influencing various biochemical pathways . The presence of methyl groups enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 8,8'-Dimethyl-6,6'-biquinoline and their distinguishing features:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Applications Notable Properties
This compound 8,8'-Me; 6,6'-linkage ~284.3 (estimated) Polymer membranes, metal complexes Enhanced steric hindrance; modulates polymer rigidity
6,6'-Dimethyl-2,2'-biquinoline 6,6'-Me; 2,2'-linkage 284.3 Catalysis, metal coordination Synthesized via Rh/C-catalyzed homocoupling; used in strained metal complexes
2,2'-Biquinoline (biq) No substituents 256.3 Dye-sensitized solar cells, photocatalysis High rigidity; forms stable Cu(I)/Ru(II) complexes
6,6'-Biquinoline-6,6'-dicarboxylic acid 6,6'-COOH; 6,6'-linkage 336.3 Gas separation membranes High polymer chain rigidity; used in pervaporation

Substituent Effects on Properties

  • Steric Hindrance: The 8,8'-methyl groups in this compound impose greater steric bulk compared to 6,6'-dimethyl derivatives. This reduces conformational flexibility in polymer chains, as observed in polyamidoimide acid (PAIA) membranes, where methyl groups increase selectivity in methanol/dimethyl carbonate separation .
  • Electronic Effects: Methyl groups at the 8,8'-positions may slightly donate electron density to the quinoline rings, altering redox potentials in metal complexes. For example, Ru(II) complexes with 6,6'-dimethyl-2,2'-bipyridine ligands exhibit redshifted emission compared to non-methylated analogues .

Performance in Polymer Membranes

  • Rigidity vs. Flexibility: Polymers incorporating 6,6'-biquinoline-6,6'-dicarboxylic acid are highly rigid, limiting their use in flexible membranes. In contrast, 8,8'-dimethyl derivatives balance rigidity with moderate flexibility due to methyl group rotation, improving methanol permeation . The PHI-Cu(I) membrane (using 2,2′-biquinoline-6,6′-dicarbohydrazide) shows a 30% higher separation factor than non-metallated PHI, highlighting the role of metal coordination in enhancing selectivity .

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